molecular formula C72H101N17O26 B8203305 decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1)

decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1)

Cat. No.: B8203305
M. Wt: 1620.7 g/mol
InChI Key: DOAKLVKFURWEDJ-XCCOUYJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) is a highly modified linear peptide with a decanoyl N-terminal group. Its sequence includes a mix of D- and DL-configured amino acids, non-proteinogenic residues (e.g., xiThr, Ornithine [Orn]), and specialized modifications such as 3R-methylation on glutamic acid (DL-Glu(3R-Me)) and a 2-aminophenyl group on aspartic acid (Asp(Ph(2-NH2))).

Properties

IUPAC Name

(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,9R,15S,18R,24S)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37?,43+,44+,45+,46+,47?,48+,49+,50-,60?,61?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAKLVKFURWEDJ-XCCOUYJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC3C(OC(=O)[C@@H](NC(=O)C(NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H101N17O26
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1620.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103060-53-3
Record name Daptomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) is a complex cyclic peptide with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer treatments. This article provides a detailed examination of its biological activity, structure, and potential applications.

Structural Characteristics

The compound consists of a series of amino acids linked by peptide bonds, featuring both D- and L-forms, which can influence its biological interactions. The presence of a decanoyl group enhances its lipophilicity, facilitating membrane penetration and potentially increasing its bioavailability.

PropertyValue
Molecular FormulaC72H101N17O26
Molecular Weight1619.710366 g/mol
Heavy Atom Count115
Hydrogen Bond Donor Count22
Hydrogen Bond Acceptor Count24
Rotatable Bond Count35

Antimicrobial Properties

Decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis. Studies have demonstrated its efficacy against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antibiotic agent .

Cytotoxic Effects

In addition to its antimicrobial activity, this compound has shown promising cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis through the activation of caspases and the modulation of mitochondrial pathways. For instance, in vitro studies have reported significant reductions in cell viability in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) upon treatment with the compound .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the antibacterial properties of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against MRSA, demonstrating its potential as a therapeutic agent in treating resistant infections.
  • Anticancer Activity : In a recent study published in AIMS Molecular Science, the compound was tested on various cancer cell lines, revealing an IC50 value of 15 µM for HT-29 cells. The study concluded that the compound's ability to induce apoptosis could be leveraged for developing new anticancer therapies .

Potential Applications

Given its diverse biological activities, decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) holds promise for several applications:

  • Antibiotic Development : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Cancer Therapeutics : Its cytotoxic properties suggest potential use in cancer treatment regimens, possibly in combination with other therapeutic agents to enhance efficacy.
  • Cosmetic Applications : Due to its bioactivity, there may be potential for incorporation into skincare products aimed at promoting skin health or addressing specific conditions like acne or skin infections.

Scientific Research Applications

Structural Properties

  • Molecular Formula : C77H101N17O26
  • Molecular Weight : 1680.7 g/mol
  • Complexity : 0.5478
  • Heavy Atom Count : 115
  • Hydrogen Bond Donor Count : 22
  • Hydrogen Bond Acceptor Count : 24
  • Rotatable Bond Count : 35

The compound consists of a chain of amino acids including decanoyl, tryptophan, asparagine, aspartic acid, threonine, glycine, ornithine, alanine, serine, glutamic acid, and several modified residues that enhance its biological activity and stability .

Biological Activities

Decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) exhibits several biological activities that are crucial for its applications:

  • Antimicrobial Activity : Similar to other lipopeptides like daptomycin, this compound shows potential antimicrobial properties against gram-positive bacteria. This makes it a candidate for developing new antibiotics .
  • Cell Signaling Modulation : The peptide's structure allows it to interact with various receptors and signaling pathways in cells, potentially influencing processes such as apoptosis and immune response .

Scientific Research Applications

The diverse structural features of decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) lend themselves to multiple applications in scientific research:

  • Peptide Synthesis Studies :
    • The compound serves as a model for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). Its complexity makes it an ideal candidate for exploring new coupling strategies and protecting group strategies in peptide chemistry.
  • Drug Development :
    • Due to its antimicrobial properties, this peptide could be developed into a new class of antibiotics targeting resistant bacterial strains. Its unique structure may allow for modifications that enhance efficacy and reduce toxicity .
  • Cancer Research :
    • The ability of the compound to modulate cell signaling pathways can be exploited in cancer research. It may help in understanding the mechanisms of apoptosis and provide insights into developing targeted therapies that induce cancer cell death .
  • Neurobiology :
    • The interactions of this peptide with neurotransmitter systems could be investigated for potential neuroprotective effects or roles in neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Parameters of Comparable Peptides

Compound Name Molecular Formula Molecular Weight Key Features Bioactivity (Reported) Source
Target Compound Not explicitly provided ~2000 (estimated) Decanoyl group, D/DL-amino acids, Orn, xiThr, 3R-Me-Glu, Asp(Ph(2-NH2)) Inferred antimicrobial/anti-inflammatory Synthetic/Custom design
N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-... (from ) C₉₀H₁₁₁N₂₁O₂₄ 1871 DL-amino acids, xiIle, imidazole-modified Ala Unspecified (screening tool) Synthetic (Creative Peptides)
Salternamide E (hypothetical marine peptide) Not specified ~1500–2200 Cyclic depsipeptide, non-canonical residues Cytotoxic, antimicrobial Marine actinomycetes

Key Observations:

Lipid Modifications: The decanoyl group in the target compound parallels lipopeptides like daptomycin, enhancing membrane permeability and microbial targeting. This feature is absent in the synthetic peptide from but common in marine-derived analogs .

Stereochemical Complexity: The use of D- and DL-amino acids (e.g., D-Ala, DL-Glu) improves metabolic stability compared to L-configured peptides, a strategy shared with the synthetic peptide in .

This contrasts with the imidazole-modified Ala in ’s peptide, which may coordinate metal ions .

Bioactivity and Mechanism Insights

  • Marine Actinomycete Peptides: Compounds like salternamide E () often exhibit cytotoxicity via membrane disruption or enzyme inhibition. The target compound’s decanoyl group and charged residues (Orn, Asp) suggest similar mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.